

An In-depth Technical Guide to the Spectroscopic Properties of Reactive Red 120

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Compound of Interest

Compound Name: Reactive Red 120

Cat. No.: B052245

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the absorption and fluorescence spectral properties of the diazo dye, **Reactive Red 120**. The information is curated for researchers, scientists, and professionals in drug development who utilize spectroscopic techniques for the analysis of colored compounds. This document summarizes the available quantitative data, presents detailed experimental protocols for spectral analysis, and includes visualizations of the experimental workflow and the fundamental principles of light absorption and emission.

Introduction to Reactive Red 120

Reactive Red 120 (CAS 61951-82-4) is a polyaromatic bis(azo) compound widely used in the textile industry for dyeing cellulosic fibers.[1][2][3] Its chemical structure, characterized by multiple sulfonate groups, renders it highly soluble in aqueous solutions.[4] The presence of an extensive system of conjugated double bonds is responsible for its intense color and its characteristic absorption in the visible region of the electromagnetic spectrum. While it is primarily known as a dye, its interactions with various molecules and materials are of interest in diverse research fields.

Absorption and Fluorescence Spectra

The interaction of a molecule with light is described by its absorption and fluorescence spectra. The absorption spectrum reveals the wavelengths of light a molecule absorbs to transition to

an excited electronic state. The fluorescence spectrum illustrates the wavelengths of light emitted as the molecule returns to its ground state.

2.1. Absorption Spectrum of **Reactive Red 120**

The absorption spectrum of **Reactive Red 120** in aqueous solution is characterized by a strong absorption band in the visible range, which is responsible for its red color. The wavelength of maximum absorbance (λ_{max}) has been reported in several studies, with slight variations likely attributable to differences in solvent, pH, and dye concentration.

2.2. Fluorescence Spectrum of **Reactive Red 120**

Despite being referred to as a fluorescent dye in some contexts, a detailed characterization of the fluorescence emission spectrum, including the emission maximum (λ_{em}) and fluorescence quantum yield (Φ_F), for **Reactive Red 120** is not readily available in the reviewed scientific literature.[5] Azo dyes, in general, are known to have very low fluorescence quantum yields due to efficient non-radiative decay pathways, such as photoisomerization, that compete with fluorescence. However, some novel azo dyes have been synthesized to be fluorescent.

Quantitative Spectroscopic Data

The following table summarizes the reported absorption maxima for **Reactive Red 120** from various sources. Information on the molar absorption coefficient (ϵ) and fluorescence properties was not available in the reviewed literature.

Parameter	Value	Reference
Molecular Formula	C ₄₄ H ₂₄ Cl ₂ N ₁₄ Na ₆ O ₂₀ S ₆	
Molecular Weight	1469.98 g/mol	
Absorption Maximum (λ_{max})	535 nm	
Absorption Maximum (λ_{max})	536 nm	
Absorption Maximum (λ_{max})	511 nm	
Absorption Maximum (λ_{max})	515 nm	

Experimental Protocols

The following are detailed, generalized methodologies for determining the absorption and fluorescence spectra of a dye such as **Reactive Red 120**.

4.1. Protocol for Measuring the Absorption Spectrum

This protocol outlines the steps for obtaining the UV-Visible absorption spectrum of **Reactive Red 120**.

4.1.1. Materials and Reagents

- **Reactive Red 120** powder
- Spectroscopic grade solvent (e.g., deionized water, ethanol)
- Volumetric flasks
- Pipettes
- Quartz cuvettes (1 cm path length)
- UV-Visible spectrophotometer

4.1.2. Procedure

- **Stock Solution Preparation:** Accurately weigh a small amount of **Reactive Red 120** powder and dissolve it in the chosen solvent in a volumetric flask to prepare a stock solution of known concentration (e.g., 1 mg/mL).
- **Working Solution Preparation:** Prepare a series of dilutions from the stock solution to obtain working solutions of varying concentrations. The absorbance of the most concentrated solution should ideally be within the linear range of the spectrophotometer (typically below 2 AU).
- **Spectrophotometer Setup:**
 - Turn on the spectrophotometer and allow the lamps to warm up.

- Set the desired wavelength range for the scan (e.g., 300 nm to 700 nm).
- Blank Measurement: Fill a quartz cuvette with the pure solvent and place it in the spectrophotometer. Record a baseline or "blank" spectrum. This will be subtracted from the sample spectra to correct for solvent absorption and scattering.
- Sample Measurement:
 - Rinse a clean quartz cuvette with a small amount of the working solution and then fill it.
 - Place the cuvette in the sample holder of the spectrophotometer.
 - Initiate the scan to record the absorption spectrum.
- Data Analysis:
 - Identify the wavelength of maximum absorbance (λ_{max}).
 - If the molar absorption coefficient (ϵ) is to be determined, plot absorbance at λ_{max} versus concentration. According to the Beer-Lambert law ($A = \epsilon cl$), the slope of the linear fit will be the molar absorption coefficient (where 'c' is the molar concentration and 'l' is the path length in cm).

4.2. Protocol for Measuring the Fluorescence Spectrum

This protocol describes a general method for measuring the fluorescence excitation and emission spectra of a fluorescent dye. While specific data for **Reactive Red 120** is lacking, this procedure would be applicable.

4.2.1. Materials and Reagents

- **Reactive Red 120** solution (prepared as in 4.1.2, typically more dilute for fluorescence)
- Spectroscopic grade solvent
- Quartz fluorescence cuvettes (1 cm path length, polished on all four sides)
- Spectrofluorometer

4.2.2. Procedure

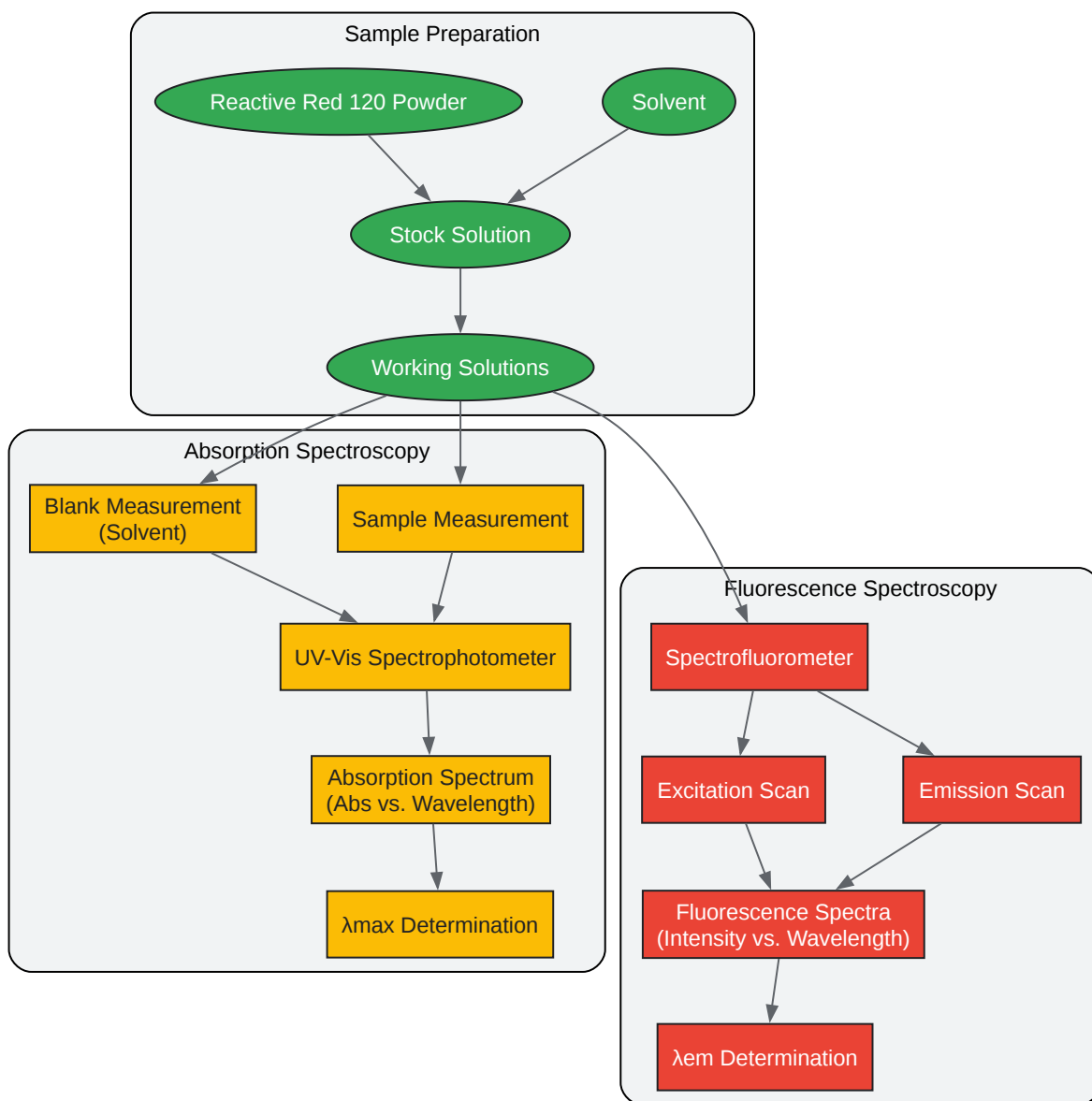
- **Solution Preparation:** Prepare a dilute solution of the dye in the chosen solvent. The absorbance of the solution at the excitation wavelength should generally be low (ideally < 0.1 AU) to avoid inner filter effects.
- **Spectrofluorometer Setup:**
 - Turn on the spectrofluorometer and allow the excitation source (e.g., Xenon lamp) to stabilize.
- **Excitation Spectrum Measurement:**
 - Set a fixed emission wavelength (typically the expected emission maximum, or a wavelength longer than the absorption maximum).
 - Scan a range of excitation wavelengths (e.g., 300 nm to 600 nm). The resulting spectrum should resemble the absorption spectrum of the fluorophore.
- **Emission Spectrum Measurement:**
 - Set the excitation wavelength to the determined absorption maximum (λ_{max}) or the maximum of the excitation spectrum.
 - Scan a range of emission wavelengths, starting from a wavelength slightly longer than the excitation wavelength to avoid scattered excitation light (e.g., if $\lambda_{\text{ex}} = 535$ nm, scan from 550 nm to 800 nm).
- **Blank Subtraction:** Record the spectrum of the pure solvent under the same conditions and subtract it from the sample spectrum to correct for background signals, including Raman scattering from the solvent.
- **Data Analysis:**
 - Identify the wavelength of maximum emission (λ_{em}) from the emission spectrum.
 - The Stokes shift can be calculated as the difference between the emission maximum and the absorption maximum ($\lambda_{\text{em}} - \lambda_{\text{max}}$).

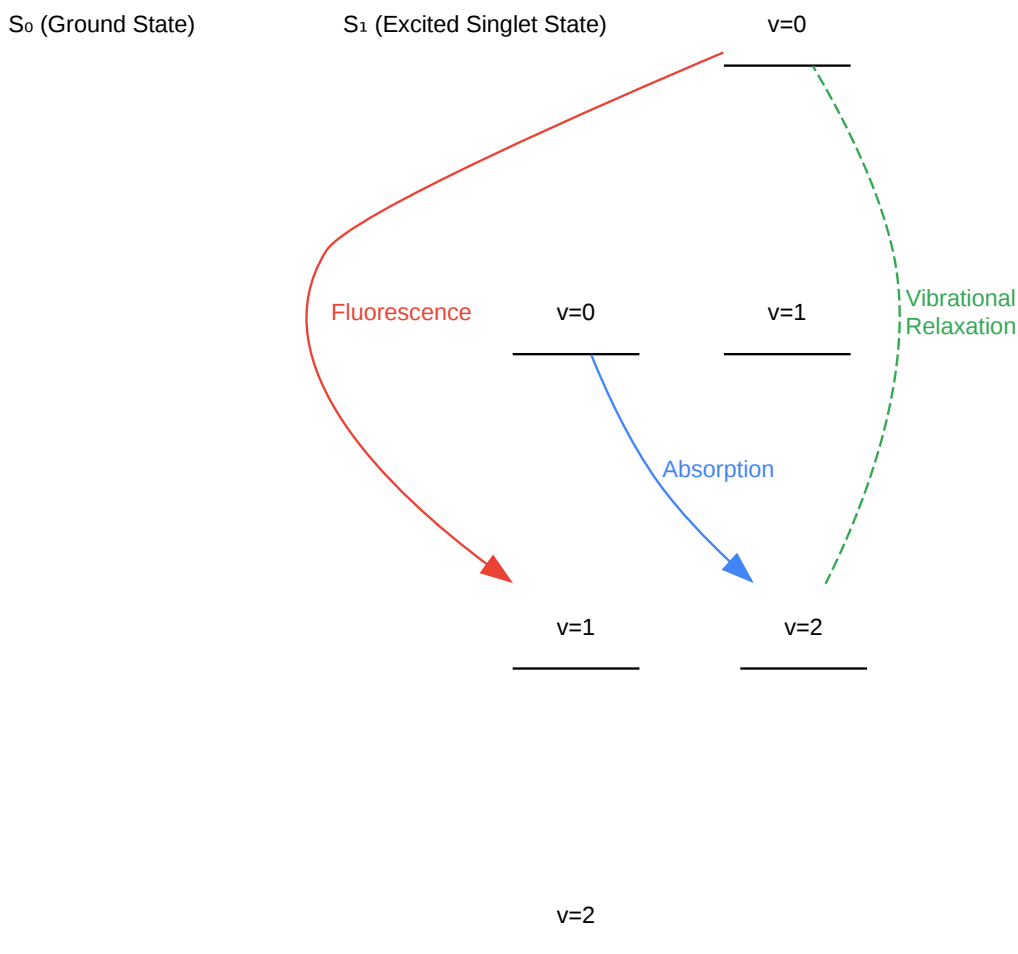
- For quantum yield determination, the fluorescence of the sample is compared to that of a well-characterized fluorescence standard under identical conditions.

Visualizations

5.1. Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of **Reactive Red 120**.





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